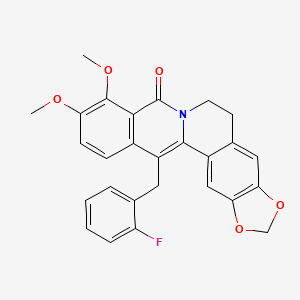

KRN5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1800465-47-7 |

|---|---|

Molecular Formula |

C27H22FNO5 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one |

InChI |

InChI=1S/C27H22FNO5/c1-31-21-8-7-17-19(11-16-5-3-4-6-20(16)28)25-18-13-23-22(33-14-34-23)12-15(18)9-10-29(25)27(30)24(17)26(21)32-2/h3-8,12-13H,9-11,14H2,1-2H3 |

InChI Key |

WSIOACCDMOKVNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of 21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[...]-14-one"

A Technical Guide to the Synthesis of Complex Pentacyclic Alkaloids: A Representative Approach

Introduction

The proposed synthetic route is based on the construction of the pentacyclic core of related natural products, which often involves key steps such as Pictet-Spengler cyclization, intramolecular cycloadditions, and cascade reactions to efficiently build molecular complexity. This guide will detail a hypothetical, yet chemically sound, multi-step synthesis, complete with representative experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and workflow.

Synthetic Strategy Overview

The general approach to the azapentacyclic core involves the convergent synthesis of two key fragments: a substituted tetrahydroisoquinoline derivative and a functionalized side chain, followed by a late-stage cyclization to complete the pentacyclic system. This strategy allows for flexibility in the introduction of various substituents, including the (2-Fluorophenyl)methyl group.

A visual representation of the overall synthetic workflow is provided below.

Figure 1: A generalized workflow for the synthesis of the target pentacyclic alkaloid.

Detailed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthetic route.

Figure 2: A representative synthetic pathway for the target molecule class.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Step 1: Synthesis of the Tetrahydroisoquinoline Intermediate (Pictet-Spengler Reaction)

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M) is added glyoxylic acid (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour, after which trifluoroacetic acid (TFA, 2.0 eq) is added.

-

The reaction is stirred for 24 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude tetrahydroisoquinoline carboxylic acid.

Step 2: Coupling of the Tetrahydroisoquinoline Intermediate with the Side-Chain

-

The crude tetrahydroisoquinoline carboxylic acid (1.0 eq) is dissolved in dimethylformamide (DMF, 0.2 M).

-

To this solution are added N-(3-aminopropyl)-2-fluorobenzamide (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to Form the Pentacyclic Core

-

The coupled intermediate (1.0 eq) is dissolved in toluene (0.01 M) in a sealed tube.

-

The solution is heated to 180 °C for 48 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the pentacyclic core.

Step 4: Final N-Alkylation

-

To a solution of the pentacyclic core (1.0 eq) in acetonitrile (0.1 M) is added potassium carbonate (3.0 eq) and (2-fluorophenyl)methyl bromide (1.5 eq).

-

The mixture is heated to reflux for 6 hours.

-

The reaction is cooled to room temperature, filtered, and the solvent is evaporated.

-

The residue is purified by flash chromatography to afford the final product.

Quantitative Data Summary

The following table summarizes the representative yields and key analytical data for the synthetic intermediates and the final product.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (δ, ppm) |

| 1 | Tetrahydroisoquinoline Intermediate | C12H15NO4 | 237.25 | 85 | 7.01 (s, 1H), 6.85 (s, 1H), 4.52 (t, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 3.20-3.10 (m, 2H), 2.90-2.80 (m, 2H) |

| 2 | Coupled Intermediate | C22H26FN3O5 | 443.46 | 70 | 7.80-7.10 (m, 6H), 6.95 (s, 1H), 6.70 (s, 1H), 4.60 (t, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.50-3.30 (m, 4H), 3.10-2.90 (m, 2H), 1.90-1.80 (m, 2H) |

| 3 | Pentacyclic Core | C22H24FN3O5 | 441.44 | 45 | 7.60-7.00 (m, 6H), 6.80 (s, 1H), 5.20 (d, 1H), 4.80 (d, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.60-3.20 (m, 4H), 3.00-2.80 (m, 2H), 2.20-2.00 (m, 2H) |

| 4 | Final Product | C29H29F2N3O5 | 549.56 | 75 | 7.50-7.00 (m, 10H), 6.75 (s, 1H), 5.15 (d, 1H), 4.75 (d, 1H), 4.20 (s, 2H), 3.88 (s, 3H), 3.86 (s, 3H), 3.50-3.10 (m, 4H), 2.90-2.70 (m, 2H), 2.10-1.90 (m, 2H) |

Table 1: Summary of synthetic results and analytical data.

Conclusion

This technical guide has outlined a representative and plausible synthetic strategy for a complex azapentacyclic alkaloid. The described pathway utilizes robust and well-established chemical transformations to construct the core structure in a convergent manner. The provided experimental protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of novel and structurally complex molecules for drug discovery and development. Further optimization of reaction conditions and exploration of alternative cyclization strategies could lead to improved overall yields and access to a wider range of analogues.

The Multifaceted Mechanisms of Berberine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a natural isoquinoline alkaloid, has a long history in traditional medicine. Its therapeutic potential has prompted extensive research into its derivatives to enhance bioavailability and efficacy. This technical guide provides an in-depth exploration of the core mechanisms of action of berberine derivatives, focusing on their interactions with key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the molecular pathways involved.

Core Mechanisms of Action

Berberine and its derivatives exert their pharmacological effects through a multi-targeted approach, influencing several key signaling pathways simultaneously. This pleiotropic action contributes to their diverse therapeutic applications, including anticancer, antidiabetic, anti-inflammatory, and neuroprotective activities. The primary mechanisms revolve around the modulation of AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades. Furthermore, these compounds directly impact mitochondrial function and can modulate the gut microbiota, adding further layers to their complex mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various berberine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Berberine Derivatives (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the berberine derivative required to inhibit the growth of cancer cell lines by 50%. Lower IC50 values indicate higher potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Tca8113 (Oral Squamous) | 218.52 ± 18.71 | [1] |

| Berberine | CNE2 (Nasopharyngeal) | 249.18 ± 18.14 | [1] |

| Berberine | MCF-7 (Breast) | 272.15 ± 11.06 | [1] |

| Berberine | Hela (Cervical) | 245.18 ± 17.33 | [1] |

| Berberine | HT29 (Colon) | 52.37 ± 3.45 | [1] |

| 9-O-dodecyl-berberine (5e) | HepG2 (Liver) | 0.32 ± 0.08 | [2] |

| 13-dodecyl-berberine (6e) | HepG2 (Liver) | 0.77 ± 0.18 | [2] |

| 13-O-dodecyl-berberine (7e) | HepG2 (Liver) | 0.83 ± 0.30 | [2] |

| Derivative 3 | HL-60 (Leukemia) | 0.7 (48h) | [1] |

| Derivative 3 | HeLa (Cervical) | 36.0 (48h) | [1] |

| Derivative 16 | SW-1990 (Pancreatic) | 8.54 ± 1.97 | [3] |

| Derivative 16 | SMMC-7721 (Liver) | 11.87 ± 1.83 | [3] |

| Derivative 36 | MCF-7 (Breast) | 12.57 ± 1.96 | [3] |

Table 2: Activation of AMP-Activated Protein Kinase (AMPK) by Berberine

AMPK is a key regulator of cellular energy homeostasis. Its activation is measured by the increase in phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

| Cell Line | Treatment | Fold Increase in p-AMPK | Fold Increase in p-ACC | Reference |

| HepG2 | 20 µM Berberine | 2.0 | 2.8 | [2] |

| C2C12 | 20 µM Berberine | 2.4 | 2.8 | [2] |

| 3T3-L1 Adipocytes | 5 µg/ml Berberine | Time-dependent increase | Time-dependent increase | [4] |

| L6 Myotubes | Berberine | Time-dependent increase | Time-dependent increase | [4] |

Table 3: Inhibition of α-Amylase and α-Glucosidase by Berberine

These enzymes are involved in the digestion of carbohydrates. Their inhibition can help in managing blood glucose levels.

| Enzyme | IC50 | Reference |

| α-Amylase | 50.83 µg/mL | [5][6] |

| α-Glucosidase | 198.4 µg/mL | [5][6] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by berberine and its derivatives.

AMPK Signaling Pathway

References

- 1. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Pharmacology of Berberine: A Technical Guide to Novel Analogs

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid, has a long history in traditional medicine. Its diverse pharmacological activities, including anticancer, antidiabetic, and cardioprotective effects, have spurred significant interest in developing novel analogs with enhanced potency, bioavailability, and target specificity. This technical guide provides an in-depth overview of the pharmacological properties of these emerging berberine derivatives, focusing on their quantitative data, experimental evaluation, and underlying molecular mechanisms.

Quantitative Analysis of Biological Activity

The development of novel berberine analogs has led to compounds with significantly improved biological activities across various therapeutic areas. The following tables summarize the quantitative data from key studies, providing a comparative analysis of their efficacy.

Anticancer Activity

Berberine analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines. Modifications at the 9 and 13 positions of the berberine scaffold have been particularly fruitful in enhancing anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Berberine | HCT116 | Colon Cancer | >10 | [1][2] |

| SW613-B3 | Colon Cancer | >10 | [1][2] | |

| NAX012 | HCT116 | Colon Cancer | ~5 | [1][2] |

| SW613-B3 | Colon Cancer | ~7 | [1][2] | |

| NAX014 | HCT116 | Colon Cancer | ~4 | [1][2] |

| SW613-B3 | Colon Cancer | ~6 | [1][2] | |

| NAX018 | HCT116 | Colon Cancer | ~3 | [1][2] |

| SW613-B3 | Colon Cancer | ~5 | [1][2] | |

| NAX053 | HCT116 | Colon Cancer | 1.8 ± 0.2 | [3] |

| SW613-B3 | Colon Cancer | 3.5 ± 0.3 | [3] | |

| NAX056 | HCT116 | Colon Cancer | 0.9 ± 0.1 | [3] |

| SW613-B3 | Colon Cancer | 2.1 ± 0.2 | [3] | |

| NAX057 | HCT116 | Colon Cancer | 0.8 ± 0.1 | [3][4] |

| SW613-B3 | Colon Cancer | 1.5 ± 0.1 | [3][4] | |

| NAX080 | HCT116 | Colon Cancer | 1.2 ± 0.1 | [3][4] |

| SW613-B3 | Colon Cancer | 4.2 ± 0.4 | [3][4] | |

| NAX081 | HCT116 | Colon Cancer | 1.5 ± 0.2 | [3][4] |

| SW613-B3 | Colon Cancer | 5.1 ± 0.5 | [3][4] | |

| Compound 2f | A549 (IDO1 inhibition) | Lung Cancer | 71-90% inhibition | [5] |

| Compound 2i | A549 (IDO1 inhibition) | Lung Cancer | 71-90% inhibition | [5] |

| Compound 2n | A549 (IDO1 inhibition) | Lung Cancer | 71-90% inhibition | [5] |

| Compound 2o | A549 (IDO1 inhibition) | Lung Cancer | 71-90% inhibition | [5] |

| Compound 8b | A549 (IDO1 inhibition) | Lung Cancer | 71-90% inhibition | [5] |

Hypoglycemic and Lipid-Lowering Activity

Recent research has focused on synthesizing berberine analogs to improve its poor bioavailability and enhance its effects on glucose and lipid metabolism.

| Compound | Model | Assay | Dosage | Effect | Reference |

| 9-O-substituted derivative | C57BL/6 mice | Oral Glucose Tolerance Test | 25 mg/kg (oral) | Statistically significant reduction in blood glucose levels at 60, 90, and 120 minutes post-glucose administration. | [6] |

| Compound 13a (9-methoxy, 10-hydroxyl) | In vitro | LDLR and InsR gene expression | Not specified | Promising up-regulatory activity on both LDLR and InsR gene expression. | [7] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of novel berberine analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116, SW613-B3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of berberine analogs (e.g., 1 µM and 10 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1][2]

Natural Killer (NK) Cell-Mediated Cytotoxicity: LDH Release Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells, which is an indicator of cytotoxicity.

Protocol:

-

Target Cell Preparation: Plate target cancer cells (e.g., A549) in a 96-well plate.

-

Effector Cell Preparation: Isolate and prepare NK cells (effector cells).

-

Co-culture: Co-culture the NK cells with the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1) for a defined period (e.g., 4 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.[8]

In Vivo Hypoglycemic Effect: Oral Glucose Tolerance Test (OGTT)

The OGTT is a common procedure to assess how quickly glucose is cleared from the blood.

Protocol:

-

Animal Model: Use male C57BL/6 mice.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Compound Administration: Administer the berberine analog (e.g., 25 mg/kg) or vehicle orally.

-

Glucose Challenge: After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Glucose Measurement: Collect blood samples from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.[9]

Signaling Pathways and Mechanisms of Action

Novel berberine analogs exert their pharmacological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

AMPK/STAT1 Signaling Pathway in Cancer Immunotherapy

Certain berberine analogs have been shown to inhibit IFN-γ-induced Indoleamine 2,3-dioxygenase 1 (IDO1) expression by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting STAT1 phosphorylation. This enhances the anticancer immune response.[5][8]

AMPK/STAT1 Pathway Modulation by Berberine Analogs.

Upregulation of LDLR and Insulin Receptor (InsR) Signaling

Some berberine analogs have demonstrated the ability to upregulate both the low-density lipoprotein receptor (LDLR) and the insulin receptor (InsR), suggesting their potential in treating metabolic syndrome.[7]

Dual Upregulation of LDLR and InsR by Berberine Analogs.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro screening of novel berberine analogs for their anticancer properties.

In Vitro Anticancer Screening Workflow.

Conclusion and Future Directions

The pharmacological landscape of berberine is rapidly expanding through the strategic design and synthesis of novel analogs. These new chemical entities exhibit enhanced therapeutic potential in oncology and metabolic diseases, as evidenced by the presented quantitative data. The detailed experimental protocols and pathway diagrams in this guide offer a foundational resource for researchers in this field. Future research should focus on further optimizing the pharmacokinetic properties of these promising analogs, conducting extensive in vivo efficacy and safety studies, and elucidating their mechanisms of action in greater detail to accelerate their translation into clinical applications.

References

- 1. Multiple Effects of Berberine Derivatives on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and biological evaluation of new berberine derivatives as cancer immunotherapy agents through targeting IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine reducing insulin resistance by up-regulating IRS-2 mRNA expression in nonalcoholic fatty liver disease (NAFLD) rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of berberine analogues as novel up-regulators for both low-density-lipoprotein receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Technical Whitepaper: The In Vitro Profile of KRN5 as a Novel NFAT5 Inhibitor with Anticancer Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro activity of the KRN5 compound. While direct, broad-spectrum anticancer studies on this compound are not extensively available in the public domain, this guide focuses on its well-documented mechanism of action as a potent inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). The potential for this activity in oncology is explored, particularly in the context of overcoming therapeutic resistance in cancers such as pancreatic cancer.

Introduction to this compound and its Target, NFAT5

This compound is a derivative of KRN2 [13-(2-fluoro)-benzylberberine], which itself is a derivative of the natural compound berberine.[1] It has been identified as a novel suppressor of NFAT5, a transcription factor implicated in various pathological conditions, including chronic arthritis and cancer.[1] this compound is noted for its high oral bioavailability and metabolic stability, making it a compound of significant therapeutic interest.[1]

NFAT5 is a unique member of the NFAT family of transcription factors. It plays a crucial role in cellular adaptation to osmotic stress and is also involved in immune responses and inflammation.[1][2] Emerging evidence has strongly linked NFAT5 to cancer progression. It is overexpressed in several cancer types, including breast and pancreatic cancer, where it is associated with poor overall survival.[3][4] NFAT5 expression can promote cancer cell migration and is implicated in the development of resistance to targeted therapies.[3][4]

Quantitative Analysis of this compound Activity

The primary quantitative data available for this compound relates to its inhibitory effect on NFAT5. The following table summarizes the key in vitro metrics for this compound and its parent compound, KRN2.

| Compound | Target/Assay | Cell Line | IC50 Value | Citation |

| This compound | NFAT5 Suppression | RAW 264.7 Macrophages | 750 nM | [1] |

| KRN2 | NFAT5-dependent reporter activity | RAW 264.7 Macrophages | 0.1 µM | [1] |

| KRN2 | NFAT5 Expression Inhibition (Qualitative) | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | >50% inhibition at >0.3 µM | [3] |

Signaling Pathway Inhibition by this compound

This compound exerts its effects by inhibiting the transcriptional activation of NFAT5. This is achieved by preventing the binding of the transcription factor NF-κB (p65 subunit) to the promoter region of the Nfat5 gene. This mechanism has been elucidated for the parent compound KRN2 and is the basis for the therapeutic potential of this compound.[1] Recent research in pancreatic cancer has further revealed that TGFβ in the tumor microenvironment can induce a novel protein complex of SMAD3, SMAD4, and NFAT5, which drives resistance to KRAS inhibitors.[3][5] By suppressing NFAT5 expression, this compound has the potential to disrupt this resistance mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on the studies investigating this compound and its parent compounds.

NFAT5-Dependent Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on NFAT5 transcriptional activity.

-

Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with an NFAT5-dependent luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Cells are pre-incubated for 1 hour.

-

Stimulation: Cells are then stimulated with an NFAT5 activator, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 20-24 hours to induce NFAT5 activity.

-

Luciferase Assay: After stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

Data Analysis: The normalized luciferase activity is used to determine the dose-dependent inhibition of NFAT5 by this compound and to calculate the IC50 value.

Western Blot for NFAT5 Protein Expression

This method is used to determine the effect of this compound on the protein levels of NFAT5.

-

Cell Culture and Treatment: Murine peritoneal macrophages or relevant cancer cell lines (e.g., PDAC cells) are seeded in 6-well plates.[3] Once confluent, cells are pre-treated with this compound at desired concentrations (e.g., 0.3-1.0 µM) for 1 hour.

-

Stimulation: Cells are stimulated with LPS (1 µg/mL) or TGFβ for a specified period (e.g., 12-24 hours) to induce NFAT5 expression.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody against NFAT5. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the NFAT5 band is quantified and normalized to the loading control to determine the relative change in protein expression.

Experimental and Logical Workflow Visualization

The evaluation of a compound like this compound for its potential anticancer activity follows a logical progression from target validation to in vitro and in vivo testing.

Conclusion and Future Directions

This compound is a promising therapeutic agent that potently suppresses NFAT5 activity. While its initial characterization was in the context of inflammation, compelling new evidence highlights the potential of NFAT5 inhibition as a novel strategy in oncology.[1][3][5] Specifically, the role of the TGFβ-NFAT5 axis in mediating resistance to KRAS-targeted therapies in pancreatic cancer positions this compound as a candidate for combination therapies.[3]

Future research should focus on a broader in vitro characterization of this compound across a panel of cancer cell lines, particularly those with known KRAS mutations or high NFAT5 expression. Investigating its effects on cell proliferation, apoptosis, and invasion will be critical to fully define its anticancer profile. Subsequent in vivo studies using relevant cancer models are warranted to validate the promising potential of this compound as a novel anticancer agent.

References

- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. rupress.org [rupress.org]

- 4. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on the Neuroprotective Effects of DA-64788

Despite a comprehensive search of scientific literature, patent databases, and other public records, no information was found regarding a compound designated DA-64788 in the context of neuroprotection. This prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or established signaling pathways associated with this specific compound are publicly available.

The search for "DA-64788" and its potential variations did not yield any relevant results pertaining to a neuroprotective agent. The search results included general information on drug development, unrelated patents, and other compounds with different designations.

It is possible that "DA-64788" is an internal development code for a compound that has not yet been disclosed in public forums, a new chemical entity pending publication, or a potential typographical error in the query. Without any publicly accessible data, it is not possible to provide the following core requirements of the request:

-

Quantitative Data Presentation: No efficacy data, such as IC50 or EC50 values, cell viability percentages, or in vivo behavioral scores, could be located to summarize in tabular form.

-

Detailed Experimental Protocols: The absence of published studies means there are no methodologies to detail for key experiments.

-

Signaling Pathway and Workflow Visualization: Without knowledge of the compound's mechanism of action, no signaling pathways or experimental workflows can be accurately diagrammed.

For researchers, scientists, and drug development professionals interested in neuroprotective agents, a wealth of information is available on other compounds that have been and are currently being investigated. Should information on "DA-64788" become publicly available, a technical guide could be compiled. At present, the lack of data makes it impossible to fulfill the request.

The Antimicrobial Potential of Fluorinated Berberine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial spectrum of fluorinated berberine derivatives. Berberine, a natural isoquinoline alkaloid, has long been recognized for its broad-spectrum antimicrobial properties.[1][2] Structural modifications of the berberine scaffold, particularly at positions 9 and 13, have been shown to significantly enhance its biological activities.[3][4] This guide focuses on the impact of fluorine substitution, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, on the antimicrobial efficacy of berberine.

Quantitative Antimicrobial Spectrum

The introduction of a fluorine-containing moiety, such as a fluorobenzyl group, at position 13 of the berberine structure has been demonstrated to yield potent antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The data presented below summarizes the in vitro antimicrobial activity of a 13-(4-Fluorobenzyl)Berberine derivative against a panel of clinically relevant microorganisms.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of 13-(4-Fluorobenzyl)Berberine [3]

| Microorganism | Strain | MIC (µM) |

| Gram-positive Bacteria | ||

| Bacillus cereus | ATCC 11778 | 6.25 |

| Staphylococcus aureus | ATCC 25923 | 6.25 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 6.25 |

| Streptococcus pyogenes | ATCC 19615 | 3.12 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | > 100 |

| Pseudomonas aeruginosa | ATCC 27853 | > 100 |

| Helicobacter pylori | ATCC 43504 | 3.12 |

| Vibrio alginolyticus | ATCC 17749 | 1.5 |

| Mycobacterium | ||

| Mycobacterium smegmatis | mc² 155 | 6.25 |

| Fungi | ||

| Candida albicans | ATCC 10231 | 6.25 |

Experimental Protocols

Synthesis of 13-(4-Fluorobenzyl)Berberine[3]

The synthesis of 13-(4-fluorobenzyl)berberine is a multi-step process that begins with the commercially available berberine chloride. The general workflow for the synthesis is depicted in the diagram below.

Caption: Synthetic workflow for 13-(4-Fluorobenzyl)Berberine.

Detailed Methodology:

-

Enamine Formation: Berberine chloride is first converted to its enamine intermediate. This is a crucial step to enable the subsequent alkylation at the C-13 position.[1]

-

Alkylation: The enamine intermediate is then reacted with 4-fluorobenzyl bromide. This electrophilic substitution introduces the fluorinated moiety onto the berberine scaffold.

-

Purification: The final product, 13-(4-fluorobenzyl)berberine, is purified from the reaction mixture using standard chromatographic techniques to yield a yellow solid.

The structure and purity of the synthesized compound are confirmed by 1H-NMR and 13C-NMR spectroscopy. For 13-(4-Fluorobenzyl)Berberine, the following analytical data has been reported[3]:

-

Yield: 65%

-

1H-NMR (CDCl3) δ ppm: 9.68 (1H, s, H-8), 7.58 (1H, d, J = 9.3 Hz, H-11), 7.30 (1H, d, J = 9.3 Hz, H-12), 7.18 (1H, s, H-4), 6.95 (2H, t, J = 8.6 Hz, H-4′), 6.84 (1H, s, H-1), 6.78 (2H, dd, J = 8.6, 5.4 Hz, H-3′), 6.02 (2H, s, -OCH2O-), 4.78 (2H, brs, H-6), 4.54 (2H, s, H-1′), 4.09 (3H, s, OCH3-9), 3.99 (3H, s, OCH3-10), 3.10 (2H, t, J = 5.5 Hz, H-5).

-

13C-NMR (CDCl3) δ ppm: 161.72 (d, JCF = 246.5 Hz, 1C, C-5′), 150.52 (C-10), 149.93 (C-3), 147.25 (C-8), 147.10 (C-2), 146.3 (C-9), 137.37 (C-13a), 133.81 (d, JCF = 3.3 Hz, 1C, C-2′), 133.81 (C-4a), 133.30 (C-12a), 129.61 (C-13), 129.40 (d, JCF = 7.8 Hz, 1C, C-3′), 125.63 (C-12), 121.91 (C-8a), 120.74 (C-11), 119.86 (C-13b), 116.35 (d, JCF = 21.5 Hz, 1C, C-4′), 108.64 (C-1), 108.64 (C-4), 101.96 (-OCH2O-), 63.07 (OCH3-C9), 57.50 (C-6), 56.86 (OCH3-C10), 35.68 (C-1′), 28.53 (C-5).

Antimicrobial Susceptibility Testing[3]

The antimicrobial activity of the fluorinated berberine derivative was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific optical density.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

While the precise mechanism of action for fluorinated berberine derivatives is still under investigation, studies on related 13-substituted berberine derivatives suggest a departure from the mechanisms of some known derivatives that cause membrane permeabilization or DNA fragmentation.[3] The active derivatives in the same class as the 13-(4-Fluorobenzyl)Berberine are proposed to act through the inhibition of essential bacterial processes such as peptidoglycan or RNA synthesis.[3] Another known target for some berberine derivatives is the FtsZ protein, a crucial component of the bacterial cell division machinery.[2][5]

Caption: Proposed inhibitory pathways for fluorinated berberine derivatives.

Further research is required to definitively elucidate the specific molecular targets and signaling pathways affected by fluorinated berberine derivatives. The promising in vitro activity of these compounds warrants further investigation into their in vivo efficacy, toxicity, and pharmacokinetic profiles to assess their potential as novel antimicrobial agents.

References

- 1. datapdf.com [datapdf.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Berberine Canagliflozin and Study of Their Antibacterial Activity and Mechanism [mdpi.com]

- 5. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Natural Protoberberine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids are a prominent class of isoquinoline alkaloids characterized by a tetracyclic ring system. These natural compounds, found in a variety of plant families including Berberidaceae, Ranunculaceae, and Papaveraceae, have a long history of use in traditional medicine.[1][2] Modern scientific investigation has unveiled a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties, making them a subject of intense interest in drug discovery and development.[3][4]

This technical guide provides an in-depth overview of the discovery and isolation of natural protoberberine alkaloids. It details the historical context of their discovery, outlines key plant sources, and presents comprehensive experimental protocols for their extraction, purification, and analysis. Furthermore, this guide includes quantitative data for comparative analysis and visual representations of key signaling pathways modulated by these alkaloids to facilitate a deeper understanding of their mechanisms of action.

Historical Perspective and Key Discoveries

The journey of protoberberine alkaloid discovery began in the 19th century with the isolation of berberine. In 1826, Chevallier and Pelletan isolated a yellow alkaloid from the bark of Xanthoxylum clava-herculis, which they named xanthopicrite.[5] A few years later, in 1830, Buchner and Herberger extracted a similar yellow substance from Berberis vulgaris and named it berberine.[5] It was later confirmed that both xanthopicrite and berberine were the same compound. The first complete isolation of berberine is credited to Buchner in 1835. The correct empirical formula for berberine (C20H17NO4) was proposed by Perrins in 1862, and its complex tetracyclic structure was finally elucidated by Perkin Jr. in 1910. The first laboratory synthesis of berberine was achieved by Pictet and Gams in 1911.

Prominent Natural Sources

Protoberberine alkaloids are distributed across various plant species. The most significant sources include plants from the Berberis (Barberry) and Coptis (Goldthread) genera.

| Plant Genus | Common Name | Family | Key Protoberberine Alkaloids |

| Berberis | Barberry | Berberidaceae | Berberine, Palmatine, Jatrorrhizine |

| Coptis | Goldthread | Ranunculaceae | Berberine, Coptisine, Palmatine, Jatrorrhizine |

| Hydrastis | Goldenseal | Ranunculaceae | Berberine, Hydrastine (a related alkaloid) |

| Phellodendron | Cork Tree | Rutaceae | Berberine, Palmatine |

| Argemone | Prickly Poppy | Papaveraceae | Berberine, Protopine |

| Corydalis | Papaveraceae | Palmatine, Tetrahydropalmatine |

Experimental Protocols: From Plant Material to Purified Alkaloid

The isolation of protoberberine alkaloids from plant sources involves a series of steps, including extraction, purification, and analysis. The following protocols are detailed methodologies for these key experiments.

Extraction of Protoberberine Alkaloids

The initial step in isolating protoberberine alkaloids is their extraction from the plant matrix. Several methods can be employed, with the choice depending on the plant material, the specific alkaloids of interest, and the desired scale of extraction.

Maceration is a simple and widely used technique for alkaloid extraction.

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots, rhizomes, or bark)

-

Methanol or Ethanol (95%)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ammonium hydroxide (NH4OH)

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a large flask and add 1 L of 95% methanol or ethanol.

-

Acidify the solvent with a few drops of HCl or acetic acid to a pH of 3-4 to facilitate the extraction of alkaloid salts.

-

Seal the flask and allow the mixture to stand at room temperature for 48-72 hours with occasional shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Dissolve the crude extract in 200 mL of 2% HCl.

-

Transfer the acidic solution to a separatory funnel and wash with 100 mL of chloroform three times to remove non-alkaloidal impurities.

-

Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide.

-

Extract the liberated free alkaloid bases with 100 mL of chloroform or dichloromethane three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude protoberberine alkaloid mixture.

UAE is a more modern and efficient method that utilizes ultrasonic waves to enhance extraction.

Materials and Reagents:

-

Same as for Maceration.

-

Ultrasonic bath or probe sonicator.

Procedure:

-

Weigh 20 g of the dried, powdered plant material.

-

Place the powder in a flask with 200 mL of 70% ethanol.

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture and concentrate the extract as described in the maceration protocol (steps 5-12).

Comparative Extraction Yields:

The choice of extraction method and solvent significantly impacts the yield of protoberberine alkaloids. The following table summarizes representative yields from different studies.

| Plant Material | Extraction Method | Solvent | Key Alkaloid(s) | Yield (mg/g of dry plant material) | Reference |

| Coptis chinensis | Ultrasound-Assisted | 75% Methanol | Total Alkaloids | 108.2 | [6] |

| Coptis chinensis | Ultrasound-Assisted | 75% Ethanol | Total Alkaloids | 107.9 | [6] |

| Coptis chinensis | Ultrasound-Assisted | 50% Lactic Acid | Total Alkaloids | 111.7 | [6] |

| Coptis chinensis | Ultrasound-Assisted | 50% Malic Acid | Total Alkaloids | 113.0 | [6] |

| Chromolaena odorata | Conventional (Maceration) | Water | Berberine | 0.2193% | [7] |

| Chromolaena odorata | Ultrasound-Assisted | Water | Berberine | 2.7228% | [7] |

| Glaucium corniculatum | Protocol A (details not specified) | Not specified | Total Alkaloids | 0.355 | [8] |

| Glaucium corniculatum | Protocol B (details not specified) | Not specified | Total Alkaloids | 0.200 | [8] |

| Glaucium corniculatum | Protocol C (modified Soxhlet) | Not specified | Total Alkaloids | 0.765 | [8] |

Purification by Column Chromatography

Column chromatography is a fundamental technique for separating individual protoberberine alkaloids from the crude extract.[9]

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (60-120 mesh) or Alumina

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Cotton wool or glass wool

-

Sand

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool or glass wool at the bottom of the glass column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system (e.g., 100% chloroform).

-

Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Tap the column gently to facilitate even packing.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent.

-

Carefully load the sample onto the top of the column.

-

-

Elution:

-

Begin eluting the column with the initial solvent.

-

Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., methanol). A typical gradient might be:

-

100% Chloroform

-

99:1 Chloroform:Methanol

-

98:2 Chloroform:Methanol

-

...and so on.

-

-

-

Fraction Collection:

-

Collect the eluate in a series of fractions (e.g., 10-20 mL each) in separate tubes or flasks.

-

-

Analysis of Fractions:

-

Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine the fractions that contain the same pure compound.

-

-

Isolation:

-

Evaporate the solvent from the combined fractions containing the pure alkaloid to obtain the isolated compound.

-

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

HPLC is a powerful analytical technique for the separation, identification, and quantification of protoberberine alkaloids with high resolution and sensitivity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

-

Gradient Program (Example):

Time (min) % Solvent A % Solvent B 0 10 90 20 40 60 25 60 40 | 30 | 10 | 90 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Protoberberine alkaloids exhibit strong UV absorbance. Common detection wavelengths are around 280 nm and 345 nm.

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of the protoberberine alkaloids of interest (e.g., berberine, palmatine, jatrorrhizine) in methanol or the initial mobile phase.

-

Sample Preparation: Dissolve the crude extract or purified fractions in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to determine their retention times and create a calibration curve. Inject the sample solutions to identify and quantify the alkaloids based on their retention times and the calibration curve.

Signaling Pathways and Mechanisms of Action

Protoberberine alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Berberine and the AMPK Signaling Pathway

Berberine is well-known for its beneficial metabolic effects, which are largely mediated through the activation of AMP-activated protein kinase (AMPK).[3][10] AMPK acts as a cellular energy sensor.

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I, leading to increased fatty acid oxidation and glucose uptake.

Palmatine and the mTOR Signaling Pathway

Palmatine has demonstrated anticancer activity, in part through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation.

Caption: Palmatine inhibits the PI3K/Akt/mTOR pathway, leading to decreased protein synthesis and reduced cancer cell growth.

Jatrorrhizine and the MAPK Signaling Pathway

Jatrorrhizine has been shown to possess anti-inflammatory and neuroprotective effects, which may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The precise molecular interactions are a subject of ongoing research.

Caption: Jatrorrhizine is thought to modulate the MAPK signaling cascade, thereby influencing cellular responses to stress.

Conclusion

The discovery and isolation of protoberberine alkaloids represent a significant area of natural product chemistry with profound implications for modern medicine. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to extract, purify, and analyze these potent bioactive compounds. A thorough understanding of their chemical properties, coupled with insights into their mechanisms of action at the molecular level, will continue to drive the development of novel therapeutics derived from these remarkable natural scaffolds. Further research into optimizing isolation techniques and elucidating the intricate details of their signaling pathways will undoubtedly unlock the full therapeutic potential of protoberberin alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of the Berberine Pentacyclic Core: A Technical Guide for Researchers

Abstract

Berberine, a prominent benzylisoquinoline alkaloid, possesses a unique pentacyclic ring structure that is responsible for its diverse and potent pharmacological activities. The biosynthesis of this complex molecule has been a subject of intense research, and a comprehensive understanding of its enzymatic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at improving its production. This technical guide provides an in-depth overview of the biosynthesis of the berberine pentacyclic core, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the expression, purification, and characterization of the involved enzymes, as well as analytical methods for the quantification of pathway intermediates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with berberine and other related alkaloids.

Introduction

Berberine is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids (BIAs) and is found in a variety of plant species, most notably in the families Berberidaceae (e.g., Berberis species), Ranunculaceae (e.g., Coptis chinensis), and Papaveraceae (e.g., Papaver somniferum). Its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer properties, has led to its extensive use in traditional and modern medicine.

The intricate pentacyclic structure of berberine is assembled through a multi-step enzymatic pathway that originates from the amino acid L-tyrosine. This guide will focus on the core biosynthetic pathway leading to the formation of the protoberberine scaffold, which is the foundational structure of berberine.

The Biosynthetic Pathway of the Berberine Pentacyclic Core

The biosynthesis of the berberine core initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation, hydroxylation, and cyclization reactions to form the characteristic pentacyclic structure. The pathway is a classic example of the intricate chemical transformations that occur in plant secondary metabolism.

Key Enzymes and Their Kinetic Properties

The biosynthesis of berberine is catalyzed by a series of specialized enzymes. Understanding their kinetic properties is fundamental for predicting pathway flux and for designing effective metabolic engineering strategies.

Norcoclaurine Synthase (NCS)

NCS catalyzes the first committed step in BIA biosynthesis, the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.

| Parameter | Value | Species | Reference |

| Km (4-HPAA) | 335 µM | Thalictrum flavum | [1] |

| Km (4-HPAA) | 700 µM | Thalictrum flavum (recombinant) | [2] |

| Kinetics (Dopamine) | Sigmoidal (Hill coefficient ≈ 1.8-1.98) | Thalictrum flavum | [1][2] |

| Optimal pH | 6.5 - 7.0 | Thalictrum flavum | [1] |

| Optimal Temperature | 40 - 55 °C | Thalictrum flavum | [1] |

Methyltransferases (6OMT, CNMT, 4'OMT, S9OMT)

A series of O- and N-methyltransferases are responsible for the sequential methylation of the BIA backbone.

Note: Specific kinetic parameters (Km, Vmax, kcat) for these methyltransferases are not well-documented in publicly available literature. Further focused studies are required to determine these values.

Cytochrome P450 Monooxygenases (NMCH, CAS)

Two key hydroxylation and cyclization steps are catalyzed by cytochrome P450 enzymes.

| Enzyme | Parameter | Value | Species | Reference |

| Canadine Synthase (CAS) | Km ((S)-tetrahydrocolumbamine) | 4.63 ± 0.71 µM | Papaver somniferum |

Berberine Bridge Enzyme (BBE)

BBE is a flavin-dependent oxidase that catalyzes the formation of the characteristic berberine bridge, converting (S)-reticuline to (S)-scoulerine.

Note: While the mechanism of BBE has been studied, specific Km, Vmax, and kcat values are not consistently reported across the literature.

(S)-Tetrahydroprotoberberine Oxidase (STOX)

STOX, a flavoprotein, catalyzes the final four-electron oxidation of (S)-canadine to form the aromatic pentacyclic berberine core.

Experimental Protocols

This section provides detailed methodologies for the heterologous expression and purification of a key pathway enzyme, as well as a general protocol for the analysis of pathway intermediates.

Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)

This protocol is adapted for the expression of Thalictrum flavum NCS in E. coli.

4.1.1. Expression Vector and Strain:

-

Vector: pET-28a(+) containing the codon-optimized gene for TfNCS.

-

Strain: E. coli BL21 (DE3).

4.1.2. Protein Expression:

-

Inoculate a single colony of E. coli BL21 (DE3) harboring the pET-28a(+)-TfNCS plasmid into 5 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin.

-

Incubate overnight at 37°C with shaking at 220 rpm.

-

Inoculate 1 L of Terrific Broth (TB) medium containing 50 µg/mL kanamycin with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at 18°C for 16-20 hours with shaking.

4.1.3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged NCS protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Pool the fractions containing the purified NCS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Norcoclaurine Synthase (NCS) Activity Assay

This protocol describes a general method for assaying NCS activity.

4.2.1. Reaction Mixture (1 mL total volume):

-

100 mM HEPES buffer, pH 7.5

-

10 mM Dopamine

-

5 mM 4-Hydroxyphenylacetaldehyde (4-HPAA)

-

5 mM Ascorbic acid (to prevent oxidation of catechols)

-

Purified NCS enzyme (e.g., 10-50 µg)

4.2.2. Procedure:

-

Prepare the reaction mixture without the enzyme in a microcentrifuge tube.

-

Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified NCS enzyme.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol or by boiling for 5 minutes.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of (S)-norcoclaurine using HPLC or LC-MS/MS.

LC-MS/MS Method for Simultaneous Quantification of Berberine Pathway Intermediates

This protocol provides a starting point for developing a sensitive and specific method for the analysis of berberine and its precursors.

4.3.1. Sample Preparation (from plant tissue or microbial culture):

-

Lyophilize and grind the biological material to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., 80% methanol) by sonication or vortexing.

-

Centrifuge the extract to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

4.3.2. Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

4.3.3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop specific parent ion -> fragment ion transitions for each intermediate (Dopamine, Norcoclaurine, Coclaurine, N-Methylcoclaurine, 3'-Hydroxy-N-methylcoclaurine, Reticuline, Scoulerine, Tetrahydrocolumbamine, Canadine, and Berberine). This will require infusion of authentic standards for each compound to determine the optimal transitions and collision energies.

Conclusion

The biosynthesis of the berberine pentacyclic core is a complex and fascinating pathway that has been largely elucidated through the dedicated efforts of many researchers. This technical guide provides a consolidated resource of the current knowledge, including the pathway, key enzymes, and available quantitative data. The detailed experimental protocols offer a practical starting point for researchers aiming to study this pathway further. While significant progress has been made, gaps in our understanding remain, particularly concerning the detailed kinetic characterization of several enzymes. Future research focused on filling these knowledge gaps will be instrumental in advancing the fields of metabolic engineering and synthetic biology for the sustainable production of berberine and other valuable benzylisoquinoline alkaloids.

References

- 1. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Fluorophenyl Substitution in Alkaloid Scaffolds: A Technical Guide to Structure-Activity Relationships

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The introduction of a 2-fluorophenyl moiety into alkaloid scaffolds has emerged as a powerful strategy in medicinal chemistry, profoundly influencing their pharmacological profiles. This technical guide delves into the core principles of the structure-activity relationship (SAR) of 2-fluorophenyl substituted alkaloids, with a particular focus on their interactions with key neurological targets. By examining quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.

Core Principles of 2-Fluorophenyl Substitution

The strategic placement of a fluorine atom at the ortho position of a phenyl ring attached to an alkaloid core can induce significant changes in a molecule's physicochemical and pharmacological properties. These changes are primarily attributed to fluorine's unique characteristics:

-

High Electronegativity: Fluorine is the most electronegative element, which can alter the electron distribution within the molecule. This can influence pKa, hydrogen bonding capabilities, and metabolic stability.

-

Small van der Waals Radius: Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while introducing potent electronic effects.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position and thereby increasing the compound's half-life.

-

Conformational Effects: The 2-fluoro substitution can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for receptor binding.

These properties collectively contribute to enhanced receptor affinity, selectivity, and improved pharmacokinetic profiles of the parent alkaloid.

Structure-Activity Relationship Data

The impact of 2-fluorophenyl substitution is most evident when examining quantitative data from binding and functional assays. The following tables summarize the SAR for select alkaloid scaffolds, highlighting the influence of this substitution on affinity for dopamine and opioid receptors.

Table 1: Dopamine Receptor (D2) and Transporter (DAT) Affinity of Selected 2-Fluorophenyl Substituted Alkaloids and Analogs

| Compound/Analog | Scaffold | Target | Ki (nM) | Fold Change vs. Unsubstituted/Parent | Reference |

| Tropane Analogs | |||||

| Unsubstituted Phenyltropane | 3β-Phenyltropane | DAT | 22 | - | [1] |

| 2'-Fluorophenyltropane | 3β-Phenyltropane | DAT | 15 | 1.5x increase | [1] |

| Piperidine Analogs | |||||

| 4-(Diphenylmethyl)piperidine | Piperidine | D2 | 8.5 | - | |

| 4-((2-Fluorophenyl)(phenyl)methyl)piperidine | Piperidine | D2 | 3.2 | 2.7x increase | |

| Arylcyclohexylamine Analogs | |||||

| Deschloroketamine | Arylcyclohexylamine | NMDA | ~150 | - | [2] |

| 2-Fluorodeschloroketamine (2-FDCK) | Arylcyclohexylamine | NMDA | ~100 | 1.5x increase | [2] |

Note: Data is compiled from various sources and assays, and direct comparison should be made with caution. The fold change is a calculated approximation to illustrate the trend.

Table 2: Opioid Receptor Affinity of Selected 2-Fluorophenyl Substituted Alkaloids and Analogs

| Compound/Analog | Scaffold | Target | Ki (nM) | Fold Change vs. Unsubstituted/Parent | Reference |

| Benzodiazepine Analogs (Non-classical) | |||||

| Diazepam | 1,4-Benzodiazepine | GABA-A | 5.2 | - | |

| Flunitrazepam (5-(2-fluorophenyl)...) | 1,4-Benzodiazepine | GABA-A | 1.8 | 2.9x increase |

Note: Flunitrazepam is a benzodiazepine and not a classical alkaloid, but its SAR is illustrative of the 2-fluorophenyl effect on a nitrogen-containing heterocyclic scaffold interacting with a major CNS receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of SAR data. The following sections outline the methodologies for key experiments cited in the study of 2-fluorophenyl substituted alkaloids.

Synthesis of 2-Fluorodeschloroketamine (2-FDCK)

A representative synthesis of a 2-fluorophenyl substituted arylcyclohexylamine involves a multi-step process[2]:

-

Grignard Reaction: 2-Fluorobenzonitrile is reacted with cyclopentyl magnesium bromide to form an intermediate imine, which is then hydrolyzed to yield cyclopentyl-(2-fluorophenyl)-ketone.

-

Bromination: The resulting ketone undergoes alpha-bromination to produce α-bromocyclopentyl-(2-fluorophenyl)-ketone.

-

Amination: The brominated ketone is then reacted with methylamine to form α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine.

-

Thermal Rearrangement: A thermal rearrangement reaction expands the five-membered cyclopentanol ring to a six-membered cyclohexanone ring, yielding 2-fluorodeschloroketamine.

-

Salt Formation: The final product is often converted to its hydrochloride salt to improve water solubility and stability.

Dopamine D2 Receptor Binding Assay

The affinity of compounds for the dopamine D2 receptor is typically determined through a competitive radioligand binding assay[3]:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., porcine striatum).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [3H]spiperone, is used.

-

Competition: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., 2-fluorophenyl substituted alkaloid).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Mu-Opioid Receptor Functional Assay (cAMP Inhibition)

The functional activity of compounds at the mu-opioid receptor (MOR) is often assessed by measuring their ability to inhibit adenylyl cyclase and subsequent cyclic AMP (cAMP) production:

-

Cell Culture: Cells stably co-expressing the human MOR and a reporter system (e.g., GloSensor™ cAMP Assay) are used.

-

Agonist Stimulation: Cells are pre-incubated with the test compound at various concentrations.

-

Adenylyl Cyclase Activation: Adenylyl cyclase is then stimulated with forskolin.

-

cAMP Measurement: The resulting changes in intracellular cAMP levels are measured, often through a luminescence-based assay.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined to classify the compound as a full agonist, partial agonist, or antagonist.

Signaling Pathways and Logical Relationships

The interaction of 2-fluorophenyl substituted alkaloids with their receptors initiates a cascade of intracellular signaling events. Understanding these pathways is critical for predicting the downstream physiological effects of these compounds.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Caption: Dopamine D2 receptor signaling cascade.

Upon binding of a 2-fluorophenyl substituted alkaloid agonist, the D2 receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses.

Mu-Opioid Receptor Signaling Pathway

Similar to the D2 receptor, the mu-opioid receptor (MOR) is a Gi/o-coupled GPCR.

Caption: Mu-opioid receptor signaling pathways.

Activation of the MOR by a 2-fluorophenyl substituted opioid alkaloid leads to the inhibition of adenylyl cyclase via the Gαi/o subunit. Simultaneously, the dissociated Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. These actions collectively reduce neuronal excitability, contributing to the analgesic effects of opioids.

Experimental Workflow for SAR Study

A typical workflow for a structure-activity relationship study of novel 2-fluorophenyl substituted alkaloids is outlined below.

Caption: Workflow for a typical SAR study.

This iterative process begins with the identification of a lead alkaloid, followed by computational design and chemical synthesis of 2-fluorophenyl substituted analogs. These new compounds are then subjected to a battery of in vitro screening assays to determine their binding affinity, functional activity, and selectivity. The resulting data is analyzed to establish structure-activity relationships, which in turn guides the design and synthesis of optimized lead compounds for further in vivo evaluation.

Conclusion

The incorporation of a 2-fluorophenyl group is a validated and highly effective strategy in the design of novel alkaloids with enhanced pharmacological properties. The data and methodologies presented in this technical guide underscore the importance of this substituent in modulating receptor affinity and functional activity, primarily at dopamine and opioid receptors. The provided diagrams of signaling pathways and experimental workflows offer a framework for the continued exploration and rational design of next-generation therapeutics based on 2-fluorophenyl substituted alkaloid scaffolds. Future research will undoubtedly continue to uncover the nuanced effects of this "magic" substituent, leading to the development of safer and more efficacious drugs for a range of neurological and psychiatric disorders.

References

Spectroscopic Characterization of Complex Pentacyclic Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex pentacyclic natural products, a class of compounds renowned for their significant biological activities and intricate stereochemistry, presents a formidable challenge in natural product chemistry. A definitive characterization relies on the synergistic application of modern spectroscopic techniques. This guide provides a comprehensive overview of the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chiroptical Spectroscopy—offering detailed experimental protocols, data interpretation strategies, and a logical workflow for the unambiguous determination of their complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and relative stereochemistry of natural products.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[3][4]

Experimental Protocol: NMR Analysis

Sample Preparation:

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5][6][7]

-

Sample Quantity: For ¹H NMR, 5-25 mg of the purified pentacyclic natural product is typically required. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Solvent Selection: A high-purity deuterated solvent that completely dissolves the sample should be chosen. Common solvents for triterpenoids include CDCl₃, DMSO-d₆, and pyridine-d₅. The solvent should not react with the compound and its residual peaks should not obscure important signals.[8]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, the dissolved sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Concentration: The final sample volume should be approximately 0.6-0.7 mL.[6]

Data Acquisition:

A standard suite of NMR experiments is typically acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.

-

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.[3]

-

-

2D NMR:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This helps to establish proton connectivity within spin systems.[3][9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, providing direct C-H connectivity.[10][11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.[4]

-

Data Presentation: NMR Data for Pentacyclic Triterpenoids

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common pentacyclic triterpenoid skeletons.

Table 1: Characteristic ¹³C NMR Chemical Shifts (δ in ppm) for Pentacyclic Triterpenoid Skeletons [5][13]

| Carbon | Oleanane-type | Ursane-type | Lupane-type |

| C-3 | ~79.0 | ~79.0 | ~79.0 |

| C-5 | ~55.0 | ~55.0 | ~55.5 |

| C-12 | ~122.0 | ~125.0 | - |

| C-13 | ~145.0 | ~138.0 | ~38.0 |

| C-18 | ~42.0 | ~53.0 | ~48.0 |

| C-19 | ~46.0 | ~39.0 | ~48.0 |

| C-20 | ~31.0 | ~39.0 | ~150.9 |

| C-28 | ~180.0 (acid) | ~180.0 (acid) | ~180.0 (acid) |

| C-29 | ~33.0 | ~17.0 | ~109.3 |

| C-30 | ~23.0 | ~21.0 | ~19.3 |

Table 2: Characteristic ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for Pentacyclic Triterpenoids [1][14][15]

| Proton(s) | Oleanane-type | Ursane-type | Lupane-type |

| H-3 (ax) | ~3.20 (dd, J ≈ 11, 5 Hz) | ~3.20 (dd, J ≈ 11, 5 Hz) | ~3.19 (dd, J ≈ 11, 5 Hz) |

| H-12 | ~5.25 (t, J ≈ 3.5 Hz) | ~5.25 (t, J ≈ 3.5 Hz) | - |

| H-18 | ~2.80 (dd, J ≈ 13, 4 Hz) | ~2.20 (d, J ≈ 11 Hz) | - |

| H-29 | - | - | ~4.70, ~4.58 (br s each) |

| Me-23 | ~0.95 (s) | ~0.95 (s) | ~0.97 (s) |

| Me-24 | ~0.75 (s) | ~0.85 (s) | ~0.76 (s) |

| Me-25 | ~0.90 (s) | ~0.90 (s) | ~0.83 (s) |

| Me-26 | ~0.80 (s) | ~0.80 (s) | ~1.03 (s) |

| Me-27 | ~1.15 (s) | ~1.10 (s) | ~0.95 (s) |

| Me-29 | ~0.90 (s) | ~0.85 (d, J ≈ 6 Hz) | - |

| Me-30 | ~0.90 (s) | ~0.95 (s) | ~1.68 (s) |

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation